(1-Methylcyclobutyl)methanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

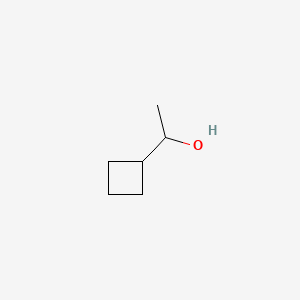

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1-methylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBAFQVSLHQELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (1-Methylcyclobutyl)methanol: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

(1-Methylcyclobutyl)methanol, a saturated alcohol with the chemical formula C₆H₁₂O, is a unique molecular building block of increasing importance in the fields of medicinal chemistry and advanced organic synthesis.[1] Its structure is characterized by a primary alcohol functional group attached to a quaternary carbon within a four-membered cyclobutane ring. This arrangement is of significant interest to chemists due to the inherent ring strain of the cyclobutane core, which imparts distinct reactivity and conformational properties compared to more common acyclic or five- and six-membered cyclic analogues.[1]

In the continuous search for novel chemical entities with improved pharmacological profiles, the 1-methylcyclobutyl moiety has emerged as a valuable scaffold. Its rigid, three-dimensional nature provides a vector for exploring chemical space that is distinct from traditional flat, aromatic systems.[1] This guide offers an in-depth examination of the physicochemical properties, synthetic methodologies, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is critical for its effective application. This section details the key physical, chemical, and spectroscopic characteristics of this compound.

Core Properties & Identifiers

The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 38401-41-1 | Benchchem, PubChem[1][2] |

| Molecular Formula | C₆H₁₂O | Benchchem, PubChem[1][2] |

| Molecular Weight | 100.16 g/mol | Benchchem, PubChem[1][2] |

| Canonical SMILES | CC1(CCC1)CO | PubChem[2] |

| InChIKey | VLBAFQVSLHQELL-UHFFFAOYSA-N | PubChem[2] |

Computed Molecular Properties

Computational descriptors provide insight into the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| XLogP3 | 1.2 | PubChemLite[3] |

| Hydrogen Bond Donor Count | 1 | LookChem[4] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[4] |

| Rotatable Bond Count | 1 | LookChem[4] |

| Exact Mass | 100.088815002 Da | PubChem[2] |

| Complexity | 55.2 | LookChem[4] |

Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary technique for the structural elucidation of this molecule.[1]

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: the methyl group protons (singlet), the methylene protons of the CH₂OH group (singlet or AB quartet depending on chirality and solvent), and the three sets of methylene protons on the cyclobutane ring (complex multiplets).

-

¹³C NMR : The carbon NMR spectrum will display signals for the quaternary carbon, the methyl carbon, the alcohol-bearing methylene carbon, and the three methylene carbons of the cyclobutane ring.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural analysis. High-resolution mass spectrometry (HRMS) can verify the elemental composition. Predicted collision cross-section (CCS) values for various adducts have been calculated, aiding in advanced analytical techniques like ion mobility-mass spectrometry.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-H stretching bands around 2850-3000 cm⁻¹.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step sequence starting from a commercially available cyclobutane precursor. This pathway is reliable and scalable, making it suitable for laboratory and potential pilot-scale production.

Primary Synthetic Pathway: Alkylation and Reduction

The most direct and widely cited method involves the reduction of an ester precursor, ethyl 1-methylcyclobutanecarboxylate.[1] This precursor is first synthesized via alkylation of ethyl cyclobutanecarboxylate. The complete workflow is outlined below.

Sources

Introduction: The Strategic Value of a Strained Ring System

An In-depth Technical Guide to (1-Methylcyclobutyl)methanol (CAS: 38401-41-1)

This compound, identified by CAS number 38401-41-1, is a primary alcohol featuring a four-membered cyclobutane ring.[1] Its chemical formula is C₆H₁₂O.[1][2] In contemporary organic chemistry and medicinal chemistry, this molecule is not merely a simple alcohol; it is a valuable building block whose utility is derived directly from the inherent strain and three-dimensional nature of its cyclobutane core.[1] This ring strain influences the molecule's reactivity, making it a versatile intermediate for accessing unique chemical spaces and constructing complex molecular architectures.[1]

The 1-methylcyclobutyl group is increasingly utilized as a bioisosteric replacement for other common moieties in drug design. Its incorporation into a larger molecule can impart favorable properties such as enhanced metabolic stability and improved binding affinity to target proteins.[1] The primary alcohol of this compound provides a reliable chemical handle for further functionalization, allowing for its strategic integration into advanced molecular frameworks, most notably in the development of potent and selective Janus kinase (JAK) inhibitors for treating autoimmune and inflammatory diseases.[1] This guide offers a comprehensive overview of its properties, synthesis, applications, and safe handling.

Physicochemical and Spectroscopic Data

The physical properties of this compound are critical for designing reaction conditions, selecting appropriate solvents, and establishing safe storage protocols.[1]

| Property | Value | Source |

| CAS Number | 38401-41-1 | [2] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| Boiling Point | 144.5°C | [1] |

| Density | 0.962 g/cm³ | [1] |

| Flash Point | 57.9°C | [1] |

| InChIKey | VLBAFQVSLHQELL-UHFFFAOYSA-N | [2] |

| SMILES | CC1(CCC1)CO | [2] |

Structural elucidation is unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a detailed map of the molecule's carbon-hydrogen framework.[1] The ¹H NMR spectrum will show distinct signals corresponding to the different proton environments: the methyl group, the methylene protons of the alcohol, and the protons on the cyclobutane ring.[1]

Synthesis Methodologies: A Two-Step Approach

A robust and frequently employed method for synthesizing this compound involves a two-step sequence starting from ethyl cyclobutanecarboxylate. This process first introduces the methyl group via alkylation and then reduces the ester to the target primary alcohol.[1]

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of Ethyl 1-Methylcyclobutanecarboxylate (Alkylation)

The synthesis begins with the α-alkylation of an ester. This requires the quantitative formation of an ester enolate, which is achieved by using a strong, non-nucleophilic base to prevent competitive side reactions like nucleophilic acyl substitution.

-

Causality Behind Experimental Choices:

-

Base Selection: Lithium diisopropylamide (LDA) is the reagent of choice because it is a very strong base, ensuring complete deprotonation of the α-carbon, but it is sterically hindered, which prevents it from acting as a nucleophile and attacking the ester's carbonyl carbon.[1]

-

Temperature Control: The reaction is conducted at low temperatures (typically -78 °C) to ensure the kinetic enolate is formed and to prevent side reactions like Claisen condensation.[1]

-

Experimental Protocol: Alkylation

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve ethyl cyclobutanecarboxylate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of Lithium Diisopropylamide (LDA) in THF dropwise while maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Add methyl iodide (CH₃I) dropwise to the solution.

-

Allow the reaction to stir at -78 °C for another 2-3 hours, then gradually warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform a liquid-liquid extraction with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude ethyl 1-methylcyclobutanecarboxylate.

Step 2: Reduction of Ethyl 1-Methylcyclobutanecarboxylate

The ester is converted to a primary alcohol via reduction. This transformation requires a powerful hydride-donating reagent.

-

Causality Behind Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent necessary for this step. Weaker agents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[1]

-

Solvent and Atmosphere: The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or THF, as LiAlH₄ reacts violently with water and other protic sources.[1] An inert atmosphere is crucial to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture.[1]

-

Experimental Protocol: Reduction

-

Under an inert atmosphere, dissolve the crude ethyl 1-methylcyclobutanecarboxylate in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add LiAlH₄ portion-wise to the stirred solution. Caution: This reaction is highly exothermic.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Combine the filtrate and washes, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.

Mechanism of LiAlH₄ Ester Reduction

Caption: Mechanism of ester reduction by Lithium Aluminum Hydride.

Applications in Drug Discovery and Chemical Synthesis

This compound is a key precursor for introducing the 1-methylcyclobutyl moiety into bioactive molecules.[1] This structural unit acts as a metabolically stable and conformationally rigid scaffold.[1]

Role as a Bioisostere and Synthetic Building Block

The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or tert-butyl groups, influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] Its primary alcohol function is a versatile point for derivatization, enabling its incorporation into larger, more complex structures through reactions like etherification, esterification, or conversion to an amine.

Case Study: Synthesis of JAK Inhibitors

A significant application of derivatives of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[1] JAKs are critical enzymes in signaling pathways for cytokines and growth factors, making them key targets for treating autoimmune diseases and myeloproliferative disorders.[1] The 1-methylcyclobutyl group is found in the structure of several potent and selective JAK inhibitors, where it often contributes to improved binding affinity and metabolic stability.[1]

Caption: Role as a building block in complex molecule synthesis.

Safety, Handling, and Storage

This compound is a flammable liquid that requires careful handling in a laboratory setting. Adherence to safety protocols is mandatory.

GHS Hazard Classification

| Hazard Class | GHS Code | Description |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Data sourced from PubChem.[2]

Handling and Storage Recommendations

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4] The compound is a flammable liquid.[2]

-

Static Discharge: Use non-sparking tools and explosion-proof equipment. All equipment must be grounded and bonded to prevent static discharge.[3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[3]

-

Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[3]

Conclusion

This compound is more than a simple alcohol; it is a strategic building block that offers access to the desirable properties of the cyclobutane ring system. Its well-defined synthesis and versatile primary alcohol handle make it a valuable tool for chemists in drug discovery and materials science. A thorough understanding of its properties, synthesis protocols, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in advanced research and development projects.

References

- This compound | C6H12O | CID 520901. PubChem - NIH. [Link]

- CAS No.38401-41-1, Methyl cyclobutanemethanol, α-methyl- Suppliers. LookChem. [Link]

- SDS US - Seco.US. Seco.US. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of (1-Methylcyclobutyl)methanol from Ethyl 1-Methylcyclobutanecarboxylate

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of (1-methylcyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the reduction of ethyl 1-methylcyclobutanecarboxylate using lithium aluminum hydride (LAH), a powerful and efficient method for this transformation. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss critical safety considerations and analytical characterization techniques. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure procedural success and safety.

Introduction: The Significance of this compound

This compound is a primary alcohol featuring a strained cyclobutane ring, a structural motif of increasing interest in medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclobutane ring can lead to favorable interactions with biological targets, making it a desirable component in the design of novel therapeutic agents. Its applications extend to the synthesis of specialty chemicals where the cyclobutyl moiety can influence material properties.[1]

The synthesis of this alcohol is most commonly and efficiently achieved through the reduction of its corresponding ester, ethyl 1-methylcyclobutanecarboxylate. This guide will focus on the use of lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of this transformation where milder agents like sodium borohydride would be ineffective.[1][2]

The Chemical Transformation: A Mechanistic Perspective

The reduction of an ester to a primary alcohol using lithium aluminum hydride is a cornerstone reaction in organic synthesis.[2][3][4] The process involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester.

The reaction mechanism proceeds through a two-step sequence:

-

Nucleophilic Acyl Substitution: The first equivalent of hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde intermediate.[3][5][6]

-

Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[5] This second nucleophilic attack forms an aluminum alkoxide intermediate.

Finally, a workup step involving the careful addition of water and/or acid is necessary to protonate the alkoxide, yielding the desired primary alcohol, this compound.[3]

dot graph "" { graph [fontname="Arial", fontsize=10, layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption { label = "Figure 1: Experimental Workflow for the Synthesis of this compound."; fontsize = 9; fontname = "Arial"; }

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and rationale. Adherence to anhydrous conditions and safety precautions is paramount for a successful and safe outcome.

Reagents and Equipment

| Reagent/Equipment | Purpose | Notes |

| Ethyl 1-methylcyclobutanecarboxylate | Starting material | Ensure purity by distillation if necessary. |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing agent | Highly reactive; handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | Reaction solvent | Must be dry to prevent violent reaction with LiAlH₄. |

| Diethyl Ether (Et₂O) | Extraction solvent | |

| 15% (w/v) Sodium Hydroxide (NaOH) | Workup reagent | Used in the Fieser workup procedure. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | To remove residual water from the organic phase. |

| Celite® | Filter aid | To facilitate the removal of aluminum salts. |

| Round-bottom flask, Condenser | Reaction vessel | Flame-dried to ensure anhydrous conditions. |

| Addition funnel | Controlled addition of reagents | |

| Magnetic stirrer and stir bar | Agitation | |

| Ice bath | Temperature control | Crucial for the initial stages of the reaction and workup. |

| Rotary evaporator | Solvent removal | |

| Distillation or Chromatography setup | Purification |

Step-by-Step Methodology

Reaction Setup:

-

Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen or argon inlet, and a rubber septum.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

In the flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

Reduction:

-

Dissolve ethyl 1-methylcyclobutanecarboxylate in anhydrous THF in a separate flame-dried flask.

-

Transfer the ester solution to an addition funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[7]

Workup (Fieser Method): [5][8][9]

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

CAUTION: The following steps are highly exothermic and will produce hydrogen gas.[7][8] Ensure adequate ventilation and perform the additions slowly and carefully.

-

For every 'x' grams of LiAlH₄ used, slowly and dropwise add:

-

A granular white precipitate of aluminum salts should form.[8] Allow the mixture to warm to room temperature and stir for 15-30 minutes.[5][8]

-

Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.[7][9]

Isolation and Purification:

-

Filter the mixture through a pad of Celite® to remove the inorganic solids.[8]

-

Wash the filter cake with diethyl ether (Et₂O) to recover any entrained product.

-

Combine the filtrate and the washings.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

dot graph "" { graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes Start [label="Start: Anhydrous Reaction Setup", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LAH_Suspension [label="Suspend LiAlH₄ in Anhydrous THF\nCool to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Ester_Addition [label="Dropwise Addition of Ester Solution in THF", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_RT [label="Warm to Room Temperature and Stir", fillcolor="#FBBC05", fontcolor="#202124"]; Workup_Start [label="Cool to 0 °C for Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench_H2O [label="Slowly Add Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench_NaOH [label="Slowly Add 15% NaOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench_H2O_2 [label="Slowly Add More Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stir_RT [label="Warm to Room Temperature and Stir", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Add Anhydrous MgSO₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter Through Celite®", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Solvent Removal (Rotary Evaporator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification (Distillation/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> LAH_Suspension; LAH_Suspension -> Ester_Addition; Ester_Addition -> Reaction_RT; Reaction_RT -> Workup_Start; Workup_Start -> Quench_H2O; Quench_H2O -> Quench_NaOH; Quench_NaOH -> Quench_H2O_2; Quench_H2O_2 -> Stir_RT; Stir_RT -> Dry; Dry -> Filter; Filter -> Evaporate; Evaporate -> Purify; Purify -> End; } caption { label = "Figure 2: Detailed Step-by-Step Protocol Flowchart."; fontsize = 9; fontname = "Arial"; }

Safety: A Non-Negotiable Priority

Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[8][11] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate gloves.[8][11][12]

-

Inert Atmosphere: All manipulations involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) in a certified chemical fume hood.[1][8]

-

Quenching: The quenching process is highly exothermic.[8] The reaction vessel must be cooled in an ice bath during the addition of quenching agents. Add quenching agents slowly and dropwise.

-

Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[11] DO NOT use water or carbon dioxide fire extinguishers on a LiAlH₄ fire.[11]

-

Disposal: Unused LiAlH₄ and reaction residues must be quenched safely. A common method is to slowly add the residue to a solution of ethyl acetate in an inert solvent like THF.[13][14]

Characterization of this compound

Confirmation of the product's identity and purity is crucial. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide a detailed map of the hydrogen framework.[1] Key signals to expect include:

-

A singlet for the methyl protons.

-

Multiplets for the cyclobutane ring protons.

-

A singlet or doublet for the methylene protons of the CH₂OH group.

-

A broad singlet for the hydroxyl proton, which may exchange with D₂O.[15]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the hydroxyl group will appear in the characteristic region for alcohols (typically 50-80 ppm).[16]

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the hydroxyl functional group.[16][17] Key absorptions include:

-

A strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹.[16][18][19]

-

A strong C-O stretching band in the region of 1050-1260 cm⁻¹.[18][19]

Conclusion

The reduction of ethyl 1-methylcyclobutanecarboxylate with lithium aluminum hydride is a robust and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this valuable chemical building block. The analytical techniques outlined in this guide provide the necessary tools for the unambiguous characterization of the final product, ensuring its suitability for further applications in research and development.

References

- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)

- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

- ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH)

- OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]

- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

- University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. [Link]

- Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. (2022-10-04). [Link]

- OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. (2023-09-20). [Link]

- JoVE. Video: Esters to Alcohols: Hydride Reductions. (2025-05-22). [Link]

- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

- University of Calgary. IR: alcohols. [Link]

- ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up?. (2014-09-30). [Link]

- YouTube. Infrared spectroscopy alcohols phenols M.

- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

- Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. (2020-05-30). [Link]

- University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

- Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

- PrepChem.com.

- ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

- AdiChemistry. LiAlH4 : Lithium aluminium hydride - LAH - Reduction-Mechanism. [Link]

- Reddit. LiAlH4 : r/chemistry. (2023-01-31). [Link]

- PubChem. This compound. [Link]

- University of Wisconsin-Madison. H C O H H H. [Link]

- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). [Link]

- IUPAC. RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. [Link]

- Google Patents.

- PubChem. 1-(1-Methylcyclobutyl)ethanol. [Link]

- PubChem. 1-Ethyl-1-methylcyclobutane. [Link]

- Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Workup [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. westliberty.edu [westliberty.edu]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. reddit.com [reddit.com]

- 15. amherst.edu [amherst.edu]

- 16. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. youtube.com [youtube.com]

(1-Methylcyclobutyl)methanol mechanism of action in organic reactions

An In-depth Technical Guide on the Mechanism of Action of (1-Methylcyclobutyl)methanol in Organic Reactions

Authored by: A Senior Application Scientist

Abstract

This compound, a structurally unique primary alcohol, serves as a versatile building block in modern organic synthesis. Its inherent reactivity is dominated by the significant ring strain of the cyclobutane core, which dictates its mechanistic pathways in a variety of organic reactions. This guide provides an in-depth exploration of the core mechanisms governing the reactions of this compound, with a primary focus on its propensity to undergo carbocation-mediated rearrangements. We will dissect the driving forces, intermediates, and resultant products of these transformations, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Unique Reactivity of a Strained Ring System

This compound (C₆H₁₂O) is a primary alcohol characterized by a hydroxylmethyl group attached to a quaternary carbon of a cyclobutane ring.[1][2] This arrangement is of profound interest to synthetic chemists for two primary reasons: the inherent ring strain of the four-membered ring and the primary nature of the alcohol. The cyclobutane ring's strain makes it a high-energy motif, predisposing it to reactions that can alleviate this strain, such as ring expansion.[1][3] Consequently, when subjected to conditions that generate reactive intermediates like carbocations at the adjacent exocyclic carbon, the molecule readily undergoes predictable and synthetically useful transformations.[1][4][5] Understanding these mechanistic pathways is crucial for leveraging this compound in the construction of more complex molecular architectures, particularly in medicinal chemistry and materials science.[1]

The Core Mechanism: Carbocation Formation and Wagner-Meerwein Rearrangement

The cornerstone of this compound's reactivity lies in its behavior under acidic conditions. The hydroxyl group, a poor leaving group, can be protonated by an acid catalyst to form a much better leaving group: water. The subsequent loss of water generates a primary carbocation, the (1-methylcyclobutyl)methyl cation.[6][7]

Primary carbocations are notoriously unstable.[8] This instability serves as the potent driving force for a rapid intramolecular rearrangement to form a more stable carbocation.[3][9] In this specific case, the rearrangement proceeds via a class of reaction known as a Wagner-Meerwein rearrangement , which involves a 1,2-alkyl shift.[10][11][12]

The key mechanistic event is the migration of one of the cyclobutane ring carbons to the adjacent carbocationic center. This concerted step achieves two energetically favorable outcomes simultaneously:

-

Relief of Ring Strain: The transformation of the strained four-membered cyclobutane ring into a less-strained five-membered cyclopentane ring is thermodynamically favorable.[3][4][5]

-

Increased Carbocation Stability: The initial, highly unstable primary carbocation is converted into a significantly more stable tertiary carbocation (the 1-methylcyclopentyl cation).[4][5]

This ring expansion is a kinetically facile process, often occurring at low temperatures, and is the dominant pathway in most reactions involving this substrate under cationic conditions.[10][11]

Mandatory Visualization: Acid-Catalyzed Ring Expansion Mechanism

Caption: Mechanism of acid-catalyzed dehydration and ring expansion.

Key Reaction Classes and Field-Proven Protocols

The fundamental principle of carbocation rearrangement dictates the outcome of several important reaction types involving this compound and its derivatives.

Solvolysis Reactions

Solvolysis, where the solvent acts as the nucleophile, is a classic method for probing carbocationic pathways.[1] Derivatives such as (1-methylcyclobutyl)methyl tosylate or halides undergo solvolysis at rates indicative of carbocation formation. The reaction invariably yields rearranged products. For instance, solvolysis in methanol does not produce (1-methylcyclobutyl)methoxymethyl ether but rather 1-methoxy-1-methylcyclopentane, a direct consequence of the ring expansion mechanism.[13]

Dehydration to Alkenes

As illustrated in the diagram above, acid-catalyzed dehydration is a straightforward application of the core mechanism. The final step involves the elimination of a proton from a carbon adjacent to the tertiary carbocation, leading to the formation of an alkene. The major product is typically the most stable alkene, in this case, the trisubstituted 1-methylcyclopentene.[7]

Experimental Protocol: Acid-Catalyzed Dehydration

-

Objective: To synthesize 1-methylcyclopentene from this compound via acid-catalyzed dehydration and rearrangement.

-

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a fractional distillation apparatus, place this compound (1.0 eq). Cool the flask in an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (approx. 0.1-0.2 eq) to the cooled alcohol with gentle swirling.

-

Dehydration & Distillation: Gently heat the reaction mixture. As the reaction proceeds, the lower-boiling alkene product will distill out of the flask. Collect the distillate in a receiver cooled in an ice bath.

-

Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and perform a final simple distillation to obtain the purified 1-methylcyclopentene.

-

-

Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS, which will validate the occurrence of the skeletal rearrangement.

Radical-Mediated Reactions

While cationic pathways are dominant, it is important to note that radical intermediates can also be formed from this compound or its derivatives. These radicals are also subject to rearrangement, including both ring expansion and ring-opening, which can provide access to different product scaffolds.[1][14] The regioselectivity of these radical rearrangements is often governed by the stability of the resulting radical species.[14]

Synthesis of the Starting Material: A Note on Preparation

The utility of this compound is predicated on its synthesis. A common and effective laboratory-scale preparation involves a two-step sequence starting from a cyclobutane ester.[1]

Mandatory Visualization: Synthetic Workflow for this compound

Caption: Two-step synthesis of the title compound.

Experimental Protocol: Reduction of Ethyl 1-Methylcyclobutanecarboxylate

-

Objective: To synthesize this compound via the reduction of its corresponding ester.

-

Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols; weaker agents like sodium borohydride are ineffective for this transformation.[1] The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.[1]

-

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

-

Substrate Addition: Add a solution of ethyl 1-methylcyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting ester.

-

Quenching: Carefully quench the reaction by slowly and sequentially adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup) while cooling in an ice bath.

-

Extraction and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation.

-

Summary of Mechanistic Pathways

The reactivity of this compound is a compelling case study in physical organic chemistry, where reaction outcomes are dictated by the drive to relieve strain and form more stable intermediates.

| Reaction Type | Initiating Reagent/Condition | Key Intermediate | Primary Driving Force(s) | Major Product Class |

| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Tertiary Carbocation | Relief of Ring Strain, Cation Stability | Rearranged Alkene |

| Solvolysis | Polar, Protic Solvent (e.g., CH₃OH) | Tertiary Carbocation | Relief of Ring Strain, Cation Stability | Rearranged Ether/Alcohol |

| Substitution | SOCl₂, PBr₃ | (Varies by mechanism) | Formation of a good leaving group | Alkyl Halide (often unrearranged) |

| Radical Reaction | Radical Initiator | Carbon-centered Radical | Formation of a stable radical | Ring-opened or expanded products |

Conclusion for Drug Development Professionals

For scientists engaged in drug discovery and development, this compound and its derivatives are not merely academic curiosities. They are valuable synthons for accessing novel chemical space. The predictable nature of the Wagner-Meerwein ring expansion allows for the diastereoselective construction of cyclopentane rings bearing a quaternary center—a motif present in numerous biologically active molecules. By understanding the mechanistic principles outlined in this guide, development professionals can rationally design synthetic routes to complex targets, leveraging the inherent reactivity of this strained-ring alcohol to build molecular complexity efficiently.

References

- This compound | 38401-41-1 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJdqKgbhvb1HWaUB1bKKhPVOYgZjpbIpsRY1gHWvoxXIrlSSnxT9Sdes5jfGRxAnNLG-T0w_omt2f4jtjmgA2Yz7pvCSvUaTlDMzkCauhPUjELG3nPD2ySlYLnoPnI5hHhbC7fYw==]

- Shi, J., Chong, S. S., Fu, Y., Guo, Q. X., & Liu, L. (2008). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. The Journal of Organic Chemistry, 73(3), 974–982. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9j5Z_QMIMEXLPVqT4Hqfwde-GCCctS1XqUQZqVXBxdESCOUO5MXhLktrGa7LxX6fTtvViJFDS6g7DU6BpYH5e0SXCPxT76yYyuVnhtuuSe6wZnJWKaA9Iz35Cs4AklQEsRuXw]

- Ring expansion from a given cyclic carbocation - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw-dYsWZD4XEEFZuP_u3vfbLq7TR2DlGEZnisZ7kaZy5DzyweuWfSHCuMth-p3AWBkpHQggHMZrRH5fjDYkTWuF5qtZTwAxTHHBGiWQVtcOZi6db3WdKuLU5t2dp5DIwkGWpeLunePBLlZsXNqmlsK_dbWkUddvE5mbyuXmoUq57qvoIrMs2OQ62x1kZ8VNcB61-bhoK8cRQ4DV3AxH9gbBY_2]

- Wagner–Meerwein rearrangement - Wikipedia. [URL: https://en.wikipedia.org/wiki/Wagner%E2%80%93Meerwein_rearrangement]

- Ring expansion from a given cyclic carbocation - Chemistry Stack Exchange. (2015). [URL: https://chemistry.stackexchange.

- This compound | C6H12O | CID 520901 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/520901]

- Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable? - Chemistry Stack Exchange. (2019). [URL: https://chemistry.stackexchange.com/questions/115424/which-ring-expansion-in-cyclobutylcyclopropylmethanol-is-favourable]

- Wagner-Meerwein Rearrangement - J&K Scientific LLC. [URL: https://www.jk-sci.com/named-reaction/Wagner-Meerwein-Rearrangement_35.html]

- Wagner–Meerwein rearrangement - L.S.College, Muzaffarpur. (2020). [URL: https://www.lscollege.ac.in/sites/default/files/e-content/WAGNER-MEERWEIN%20REARRANGEMENT.pdf]

- Wagner-Meerwein Rearrangement - Chemistry LibreTexts. (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alkenes_and_Alkynes_II/17.05%3A_Carbocation_Rearrangements/Wagner-Meerwein_Rearrangement]

- 30.1: Wagner-Meerwein Rearrangements - Chemistry LibreTexts. (2019). [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_(Morsch)/Chapter_30%3A_Pericyclic_Reactions/30.1%3A_Wagner-Meerwein_Rearrangements]

- 1-(1-Methylcyclobutyl)ethanol | C7H14O | CID 23549397 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_1-Methylcyclobutyl_ethanol]

- (1-((Methylamino)methyl)cyclobutyl)methanol - ChemScene. [URL: https://www.chemscene.com/cas/180205-31-6.html]

- Carbocation Rearrangements - Chemistry LibreTexts. (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Ring Expansion Rearrangements - Chemistry Steps. [URL: https://www.chemistrysteps.com/ring-expansion-rearrangements/]

- Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane +... - Homework.Study.com. [URL: https://homework.study.com/explanation/show-the-mechanism-that-illustrates-the-following-reaction-1-methyl-1-methanol-cyclopentane-acid-arrow-1-methyl-cyclohexene.html]

- Organic chemistry 14: Unimolecular beta elimination - carbocation rearrangements. (2015). [URL: https://www.lesswrong.

- How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. [URL: https://purosolv.

- eMolecules this compound | 38401-41-1 | MFCD18072623 | 1g. [URL: https://www.fishersci.com/shop/products/emolecules-1-methylcyclobutyl-methanol-38401-41-1-mfcd18072623-1g/s311500]

- Solved Solvolysis of 1-bromo-1-methylcyclopentane in | Chegg.com. [URL: https://www.chegg.

- Progressive steps and catalytic cycles in methanol-to-hydrocarbons reaction over acidic zeolites - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940175/]

- Solvolysis of t-butyl chloride in water-rich methanol + water mixtures - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1973/f1/f19736901195]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. jk-sci.com [jk-sci.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solved Solvolysis of 1-bromo-1-methylcyclopentane in | Chegg.com [chegg.com]

- 14. Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Methylcyclobutyl)methanol spectroscopic data and characterization

An In-depth Technical Guide to the Spectroscopic Characterization of (1-Methylcyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a saturated alcohol with the chemical formula C₆H₁₂O and a molecular weight of 100.16 g/mol , serves as a valuable building block in modern organic synthesis.[1][2] Its structure is distinguished by a four-membered cyclobutane ring, which imparts significant ring strain. This inherent strain influences the molecule's reactivity, making it a versatile intermediate for accessing more complex molecular architectures and novel chemical spaces.[1] The applications of this compound and its derivatives are found in diverse fields, including medicinal chemistry and the development of specialty chemicals.[1]

A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, grounded in fundamental principles and established analytical techniques. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both theoretical interpretation and practical, field-proven protocols. The goal is to equip researchers with the necessary knowledge to confidently identify, purify, and employ this compound in their synthetic endeavors.

Synthesis and Purification: An Experimental Framework

To analyze a compound, one must first obtain it in a pure form. A common and effective method for synthesizing this compound is the reduction of an appropriate ester, such as ethyl 1-methylcyclobutanecarboxylate. This approach leverages a powerful reducing agent to transform the ester functional group into a primary alcohol.[1]

Causality in Experimental Design: The Choice of Reagents

The selection of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is critical. LiAlH₄ is a potent, unselective nucleophilic reducing agent capable of reducing esters to primary alcohols, a transformation for which milder agents like sodium borohydride (NaBH₄) are ineffective.[1] The reaction is performed in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O). This choice is dictated by the high reactivity of LiAlH₄, which reacts violently with protic solvents like water and alcohols.[1] Consequently, the entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent by atmospheric moisture.[1]

Experimental Protocol: Reduction of Ethyl 1-Methylcyclobutanecarboxylate

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet.

-

Reagent Preparation: The flask is charged with a suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF under a positive pressure of inert gas. The suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of ethyl 1-methylcyclobutanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete conversion.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts.

-

Extraction and Purification: The resulting solids are removed by filtration. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product is purified by fractional distillation under reduced pressure to afford the final product as a pure, colorless liquid.

Caption: Synthesis workflow for this compound via ester reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[1] Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecule's constitution.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). For this compound, we expect to see five distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale |

| ~ 3.4 - 3.6 | -CH₂OH | Singlet | 2H | Protons on a carbon adjacent to an electronegative oxygen atom are deshielded. |

| ~ 1.8 - 2.0 | Ring -CH₂- (x2) | Multiplet | 4H | Diastereotopic methylene protons of the cyclobutane ring. |

| ~ 1.6 - 1.8 | Ring -CH₂- (x1) | Multiplet | 2H | Methylene protons of the cyclobutane ring. |

| ~ 1.5 - 2.5 | -OH | Broad Singlet | 1H | Exchangeable proton; chemical shift and appearance are concentration and solvent dependent. |

| ~ 1.2 | -CH₃ | Singlet | 3H | Protons of the methyl group attached to a quaternary carbon. |

Note: Predicted values are based on standard chemical shift tables. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the molecule's symmetry, five distinct signals are predicted for this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 70 - 75 | -C H₂OH | Carbon atom bonded to the highly electronegative oxygen atom. |

| ~ 35 - 40 | C -(CH₃) | Quaternary carbon atom of the cyclobutane ring. |

| ~ 30 - 35 | Ring -C H₂- (x2) | Methylene carbons of the cyclobutane ring. |

| ~ 20 - 25 | -C H₃ | Methyl carbon attached to the quaternary center. |

| ~ 15 - 20 | Ring -C H₂- (x1) | The remaining methylene carbon of the cyclobutane ring. |

Note: These are estimated chemical shifts. Broadband proton decoupling is typically used, resulting in singlets for all carbon signals.[3]

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.[4][5] Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 75 MHz for a 300 MHz spectrometer.[4][5] A greater number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Caption: Predicted NMR spectral correlations for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Interpretation of Key Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its alcohol and alkane moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| 3600 - 3200 | O-H Stretch | Strong, Broad | Confirms the presence of the hydroxyl (-OH) group. The broadness is a direct result of intermolecular hydrogen bonding.[1][6] |

| 3000 - 2850 | C-H Stretch | Medium-Strong | Characteristic of sp³ C-H bonds in the cyclobutane ring and methyl/methylene groups.[1] |

| 1100 - 1050 | C-O Stretch | Strong | Indicates the presence of a primary alcohol C-O single bond.[1] |

| 900 - 800 | Ring Vibrations | Variable | Associated with vibrations of the cyclobutane ring structure.[1] |

Experimental Protocol for IR Analysis

-

Sample Preparation: For a liquid sample, the simplest method is to prepare a thin film. Place one drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.[1]

Analysis of Molecular Ion and Fragmentation

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[1] The monoisotopic mass of C₆H₁₂O is 100.088815 Da.[2] In a standard electron ionization (EI) mass spectrum, the molecule will ionize and fragment in a predictable manner.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺). Its presence confirms the molecular weight. |

| 85 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 82 | [M - H₂O]⁺ | Loss of a neutral water molecule, a common fragmentation for alcohols. |

| 69 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, resulting in the stable 1-methylcyclobutyl cation. |

| 57 | [C₄H₉]⁺ | Further fragmentation of the cyclobutane ring. |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) instrument. The GC will separate the sample from any minor impurities before it enters the mass spectrometer.

-

Ionization: In the MS source, the separated compound is ionized, typically using a high-energy electron beam (Electron Ionization, EI, at 70 eV).

-

Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl group, and mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation pathways. The protocols and data presented in this guide serve as a robust framework for scientists to confidently synthesize, identify, and utilize this important chemical building block in their research and development efforts.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520901, this compound.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol.

- Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of Methanol.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of Methanol.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of methanol.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (While not directly cited, this is a valuable resource similar to reference[4] for NMR data).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of (1-Methylcyclobutyl)methanol in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Unique Building Block

(1-Methylcyclobutyl)methanol is a fascinating alcohol characterized by a four-membered cyclobutane ring, a structural feature that imparts notable ring strain.[1] This inherent strain influences its reactivity, positioning it as a valuable and versatile intermediate in the synthesis of more complex molecules.[1] In the landscape of modern organic chemistry, particularly in medicinal chemistry and the development of specialty chemicals, the demand for novel building blocks like this compound that unlock diverse chemical spaces is ever-present.[1]

A fundamental understanding of a compound's solubility is paramount for its effective application in synthesis, formulation, and purification. This guide provides a comprehensive technical overview of the solubility of this compound in common organic solvents, grounded in the principles of intermolecular forces and structural theory. We will explore its behavior in polar protic, polar aprotic, and nonpolar solvents, offering both qualitative reasoning and, where available, quantitative data. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers in their laboratory endeavors.

The Molecular Architecture: A Duality of Polarity

The solubility characteristics of this compound are dictated by the interplay of its two primary structural components: the polar hydroxyl (-OH) group and the nonpolar 1-methylcyclobutyl moiety.

-

The Hydrophilic Head: The hydroxyl group is the dominant polar feature of the molecule. The oxygen atom, being highly electronegative, creates a significant dipole moment and enables the formation of hydrogen bonds with other polar molecules, including water and other alcohols.[2][3][4] This hydrogen bonding capability is a primary driver of its solubility in polar protic solvents.[2][4]

-

The Lipophilic Tail: The 1-methylcyclobutyl group constitutes the nonpolar, or lipophilic, portion of the molecule. This hydrocarbon framework interacts with other nonpolar molecules through weaker van der Waals dispersion forces.[2][3] As the size of the nonpolar region of an alcohol increases, its solubility in polar solvents like water tends to decrease.[2][3]

The balance between these two opposing characteristics determines the overall solubility profile of this compound across a spectrum of solvents.

Figure 1: Molecular structure of this compound.

Solubility in Common Organic Solvents: A Class-by-Class Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that substances with similar intermolecular forces are likely to be soluble in one another.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents are characterized by the presence of O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors.

-

Water: While small alcohols like methanol and ethanol are miscible with water, the solubility of larger alcohols decreases as the nonpolar hydrocarbon portion of the molecule becomes more prominent.[4][5] this compound, with its six carbon atoms, is expected to have moderate solubility in water.[1] The hydroxyl group can form hydrogen bonds with water molecules, but the bulky cyclobutyl ring disrupts the hydrogen-bonding network of water, limiting miscibility.[3]

-

Methanol and Ethanol: this compound is expected to be highly soluble, likely miscible, in short-chain alcohols like methanol and ethanol.[6] This is due to the strong hydrogen bonding interactions that can form between the hydroxyl groups of the solute and the solvent molecules.[2][4] The hydrocarbon portion of this compound readily interacts with the alkyl groups of methanol and ethanol through van der Waals forces.

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane)

These solvents possess dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.

-

Acetone and Tetrahydrofuran (THF): High solubility is anticipated in these solvents. The polar carbonyl group of acetone and the ether oxygen of THF can act as hydrogen bond acceptors for the hydroxyl group of this compound. Additionally, the nonpolar regions of these solvents can effectively solvate the 1-methylcyclobutyl ring.

-

Dichloromethane: Good solubility is expected. While dichloromethane is less polar than acetone or THF, it can still participate in dipole-dipole interactions. Its primary mode of interaction with the nonpolar portion of this compound will be through van der Waals forces.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents lack significant dipole moments and primarily interact through van der Waals dispersion forces.

-

Hexane and Toluene: The large, nonpolar 1-methylcyclobutyl group suggests good solubility in nonpolar solvents like hexane and toluene. The energetic cost of disrupting the weak solvent-solvent interactions is easily compensated by the formation of new van der Waals forces between the solute and solvent.

-

Diethyl Ether: High solubility is expected. Although diethyl ether has a slight dipole moment, its dominant character is nonpolar. It is an excellent solvent for many organic compounds, including alcohols.[1] The synthesis of this compound often involves the use of diethyl ether as a solvent.[1]

Quantitative Solubility Data

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Primary Intermolecular Forces |

| Polar Protic | Water | Moderate | Hydrogen Bonding, Dipole-Dipole |

| Methanol, Ethanol | High / Miscible | Hydrogen Bonding, Dipole-Dipole, van der Waals | |

| Polar Aprotic | Acetone, THF | High | Hydrogen Bonding (acceptor), Dipole-Dipole |

| Dichloromethane | Good | Dipole-Dipole, van der Waals | |

| Nonpolar | Hexane, Toluene | Good | van der Waals |

| Diethyl Ether | High | van der Waals, weak Dipole-Dipole |

Experimental Protocol for Solubility Determination

This protocol outlines a standard laboratory procedure for the qualitative and semi-quantitative determination of the solubility of this compound.

Materials and Equipment:

-

This compound (solute)

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, THF, dichloromethane, hexane, toluene, diethyl ether)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Water bath (for temperature control if desired)

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[7]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the experiment.[8][9][10][11]

Experimental Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 5. scribd.com [scribd.com]

- 6. research.nu.edu.kz [research.nu.edu.kz]

- 7. This compound | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. methanex.com [methanex.com]

- 10. carlroth.com [carlroth.com]

- 11. chemos.de [chemos.de]

Reactivity and ring strain of the cyclobutane motif in (1-Methylcyclobutyl)methanol

An In-Depth Technical Guide to the Reactivity and Ring Strain of the Cyclobutane Motif in (1-Methylcyclobutyl)methanol

Abstract

The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent instability, has emerged as a valuable scaffold in modern medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure and inherent ring strain endow molecules with distinct physicochemical properties and reactivity profiles.[1][2] This guide focuses on this compound (C₆H₁₂O), a representative substituted cyclobutane, to provide an in-depth exploration of the interplay between ring strain, conformational dynamics, and chemical reactivity.[4] We will dissect the fundamental principles governing the behavior of the cyclobutane core, detail its characteristic reactions such as ring expansion, and present actionable experimental protocols. This analysis aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile building block in complex molecular design and synthesis.

The Energetic Landscape of the Cyclobutane Ring

The chemistry of cyclobutane is fundamentally dictated by its high internal energy, or "ring strain," a concept first postulated by Adolf von Baeyer in 1885.[4][5] While Baeyer's initial assumption of planar rings was later refined, his core idea that deviation from ideal bond angles creates instability remains a cornerstone of organic chemistry.[4][5][6] The total ring strain in cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol), a significant value that renders it substantially more reactive than its larger, strain-free counterpart, cyclohexane.[7][8][9][10] This strain is a composite of three primary factors:

-

Angle Strain: The ideal sp³ hybridized carbon atom has bond angles of 109.5°.[5][7][11] In a hypothetical planar cyclobutane, the internal C-C-C angles would be a rigid 90°, leading to severe angle strain.[5][8][12]

-

Torsional Strain: A planar conformation would also force all adjacent C-H bonds into a fully eclipsed arrangement, creating significant torsional (Pitzer) strain.[7][8][10]

-

Conformational Compromise: To mitigate this torsional strain, the cyclobutane ring is not flat. It adopts a dynamic, puckered or "butterfly" conformation.[4][7][8][13] This puckering slightly reduces the C-C-C bond angle to about 88°, marginally increasing angle strain, but provides a more significant energetic payoff by staggering the C-H bonds and relieving torsional strain.[7][8] The molecule rapidly interconverts between equivalent puckered conformations at room temperature.[14]

This inherent strain is not a liability but a latent driving force for chemical transformations. Reactions that lead to the opening or expansion of the four-membered ring are energetically favorable as they release this stored potential energy.[7][15]

Table 1: Comparative Ring Strain of Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

| Cyclopropane | 3 | ~27.6 | ~9.2 |

| Cyclobutane | 4 | ~26.3 | ~6.6 |

| Cyclopentane | 5 | ~6.0 | ~1.2 |

| Cyclohexane | 6 | ~0 | ~0 |

Data compiled from various sources.[6][9][10]

Physicochemical and Spectroscopic Profile of this compound

This compound serves as an excellent model system, featuring the strained cyclobutane core substituted with both a methyl group and a reactive primary alcohol functional group.

Table 2: Properties of this compound

| Property | Value |

| IUPAC Name | This compound[16] |

| Molecular Formula | C₆H₁₂O[4][16] |

| Molecular Weight | 100.16 g/mol [16] |

| CAS Number | 38401-41-1[4][16] |

| Appearance | Liquid |

| SMILES | CC1(CCC1)CO[16] |

The structural features of this compound can be unequivocally confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, with distinct signals corresponding to the methyl, hydroxymethyl, and the non-equivalent methylene protons of the puckered cyclobutane ring.[4]

Synthesis of this compound

The preparation of this compound is most reliably achieved through the reduction of a corresponding ester, a staple transformation in organic synthesis. The causality behind this choice lies in the high efficiency and selectivity of powerful reducing agents like lithium aluminum hydride (LiAlH₄) for ester functionalities.

Synthetic Workflow: Ester Reduction

The process begins with the synthesis of the precursor, ethyl 1-methylcyclobutanecarboxylate, via alkylation of ethyl cyclobutanecarboxylate. This is followed by reduction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: LiAlH₄ Reduction of Ethyl 1-methylcyclobutanecarboxylate

This protocol describes a self-validating system where reaction progress and product purity are key metrics.

-

Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon. Anhydrous tetrahydrofuran (THF) is added as the solvent.

-

Reagent Preparation: Lithium aluminum hydride (LiAlH₄), a potent but highly moisture-sensitive reducing agent, is carefully weighed and suspended in anhydrous THF.[4] The choice of LiAlH₄ is critical; weaker agents like sodium borohydride are ineffective at reducing esters.[4]

-

Substrate Addition: A solution of ethyl 1-methylcyclobutanecarboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Workup: The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid.

-

Isolation and Purification: The resulting slurry is filtered, and the solid is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound. Purity is typically assessed by GC and confirmed by ¹H and ¹³C NMR spectroscopy.[4]

The Core Reactivity: Ring Strain as the Driving Force

While the hydroxyl group undergoes typical alcohol reactions (e.g., conversion to halides, esterification), the most compelling chemistry of this compound stems from the release of ring strain, particularly under conditions that generate carbocationic intermediates.[4]

Acid-Catalyzed Dehydration and Ring Expansion

The treatment of this compound with acid does not simply lead to a cyclobutylmethylene product. Instead, it initiates a sophisticated rearrangement cascade, driven by the formation of a more stable carbocation through ring expansion. This is a classic example of a Wagner-Meerwein rearrangement.

Mechanistic Rationale:

-

Protonation: The hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄) to form a good leaving group, water.

-

Formation of a Primary Carbocation: Loss of water generates a highly unstable primary carbocation, the (1-methylcyclobutyl)methyl cation.

-

1,2-Alkyl Shift & Ring Expansion: The system immediately rearranges to alleviate the instability of the primary carbocation and the strain of the four-membered ring. A C-C bond from the cyclobutane ring migrates to the adjacent carbocationic center. This concerted step expands the four-membered ring into a five-membered ring, forming a much more stable tertiary cyclopentyl carbocation.

-

Deprotonation: A base (e.g., water or HSO₄⁻) removes a proton from a carbon adjacent to the positive charge, yielding a mixture of thermodynamically stable alkene products, primarily 1,2-dimethylcyclopentene and 1-methyl-2-methylenecyclopentane.

Caption: Acid-catalyzed ring expansion of this compound.

This propensity for rearrangement is a critical consideration for any synthetic planning involving carbocationic intermediates derived from cyclobutylmethyl systems.[4]

The Cyclobutane Motif in Drug Discovery

The underrepresentation of the cyclobutane ring in marketed drugs has been attributed to perceived instability and synthetic challenges.[17] However, this perception is shifting as the unique advantages of this motif are increasingly recognized and exploited by medicinal chemists.[1][2][17]

-

Conformational Restriction: The rigid, puckered nature of the cyclobutane ring can lock flexible side chains into a specific bioactive conformation, thereby increasing binding affinity to a biological target.[1][2][3]

-

Metabolic Stability: Cyclobutane rings are relatively inert carbocycles and can be used to replace metabolically labile groups, improving the pharmacokinetic profile of a drug candidate.[1]

-

Vectorial Orientation: The defined three-dimensional geometry of substituted cyclobutanes allows for precise orientation of pharmacophoric groups into binding pockets.[1][2]

-

Bioisosterism: It can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or even phenyl rings, while offering improved physicochemical properties like solubility and reduced planarity.[1][17]

-